molecular formula C24H16Cl3N3O5 B2514698 (E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide CAS No. 522656-25-3

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide

Cat. No. B2514698
CAS RN: 522656-25-3
M. Wt: 532.76
InChI Key: PCKBAJBXMUTFIM-UHFFFAOYSA-N
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Description

The compound "(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide" is a complex organic molecule that appears to be related to the family of compounds known as enoates and enones, which are characterized by the presence of a carbon-carbon double bond adjacent to a carbonyl group. These compounds are of interest due to their potential biological activities and their use in various chemical reactions.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one involves the use of techniques such as FT-IR, UV-visible, 1H NMR, and HRMS for characterization, with the molecular structure confirmed by single-crystal X-ray diffraction . Another related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, was prepared by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated oxime . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray diffraction techniques. For example, the crystal structure of a dichlorophenyl methoxyphenyl propenone was determined to be in the orthorhombic crystal system with specific unit cell parameters . In another case, the structural analysis revealed that the compound exists as the enamine tautomer in the solid state, with specific bond distances for the C=C and C–N bonds . These findings suggest that the molecular structure of the compound of interest would likely exhibit similar features, such as bond lengths and angles, which could be determined using similar analytical methods.

Chemical Reactions Analysis

Compounds within this class can participate in various chemical reactions due to the presence of reactive functional groups. The enone moiety, for example, is known to undergo Michael addition reactions, which could be relevant for the compound . The cyano group also offers potential for further chemical transformations, such as nucleophilic addition or cycloaddition reactions. The specific reactivity of the compound would need to be studied experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied both theoretically and experimentally. For instance, the HOMO-LUMO energy gap, a parameter indicative of chemical reactivity and stability, has been calculated for a dichlorophenyl methoxyphenyl propenone and found to be in good agreement with experimental data . Additionally, the antimicrobial activity of such compounds has been assessed, revealing moderate activity against selected pathogens . These properties suggest that the compound of interest may also exhibit similar characteristics, which could be explored through experimental studies.

properties

IUPAC Name

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl3N3O5/c1-34-23-9-14(2-7-22(23)35-13-15-3-4-17(25)10-19(15)26)8-16(12-28)24(31)29-21-6-5-18(30(32)33)11-20(21)27/h2-11H,13H2,1H3,(H,29,31)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKBAJBXMUTFIM-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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